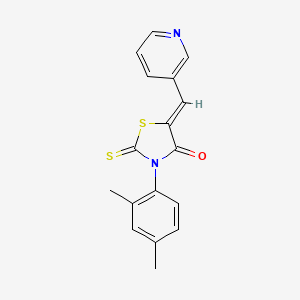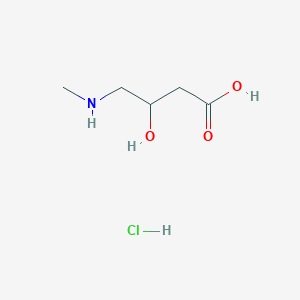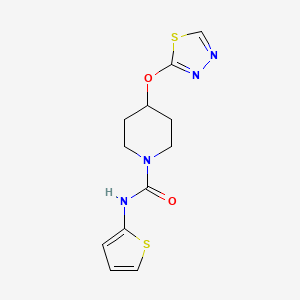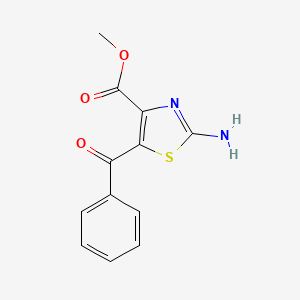
2-Amino-5-benzoyl-1,3-thiazole-4-carboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-5-benzoyl-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the benzoyl group and the carboxylate ester makes it a versatile intermediate in organic synthesis.
Applications De Recherche Scientifique
Methyl 2-amino-5-benzoyl-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
Target of Action
Methyl 2-amino-5-benzoyl-1,3-thiazole-4-carboxylate is a type of 2-aminothiazole, which is a significant class of organic medicinal compounds . The primary target of Methyl 2-amino-5-benzoyl-1,3-thiazole-4-carboxylate is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme catalyzes the reaction of peptidoglycan synthesis by the first amino acid addition to the peptidoglycan sugar moiety, which is a key element for bacterial cell wall .
Mode of Action
Methyl 2-amino-5-benzoyl-1,3-thiazole-4-carboxylate interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, and acts as an antagonist . By targeting this ligase enzyme, the integrity of the bacterial cell can be dismantled, ultimately resulting in bacterial cell death .
Biochemical Pathways
The action of Methyl 2-amino-5-benzoyl-1,3-thiazole-4-carboxylate affects the peptidoglycan synthesis pathway, which is crucial for bacterial cell wall formation . The downstream effects of this interaction include the disruption of bacterial cell wall synthesis, leading to the death of the bacterial cells .
Result of Action
The molecular and cellular effects of Methyl 2-amino-5-benzoyl-1,3-thiazole-4-carboxylate’s action include the disruption of bacterial cell wall synthesis, leading to bacterial cell death . This makes the compound potentially useful as an antibacterial agent .
Action Environment
The action, efficacy, and stability of Methyl 2-amino-5-benzoyl-1,3-thiazole-4-carboxylate can be influenced by various environmental factors. For instance, the compound’s efficacy as a corrosion inhibitor increases with the increase in inhibitor concentration and temperature . .
Analyse Biochimique
Biochemical Properties
Methyl 2-amino-5-benzoyl-1,3-thiazole-4-carboxylate may interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
Related 2-aminothiazoles have shown promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents . These effects suggest that Methyl 2-amino-5-benzoyl-1,3-thiazole-4-carboxylate may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-benzoyl-1,3-thiazole-4-carboxylate typically involves the reaction of 2-aminothiazole with benzoyl chloride in the presence of a base such as pyridine. The resulting product is then esterified using methanol and a suitable catalyst like sulfuric acid to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-5-benzoyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiazole derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities.
Benzoylthiazole: Contains a benzoyl group but lacks the carboxylate ester.
Thiazole-4-carboxylate: Lacks the amino and benzoyl groups.
Uniqueness
Methyl 2-amino-5-benzoyl-1,3-thiazole-4-carboxylate is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of both the benzoyl and carboxylate ester groups makes it a versatile intermediate for further chemical modifications .
Propriétés
IUPAC Name |
methyl 2-amino-5-benzoyl-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c1-17-11(16)8-10(18-12(13)14-8)9(15)7-5-3-2-4-6-7/h2-6H,1H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYDLGSJYYLWMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)N)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 5-{[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2485537.png)
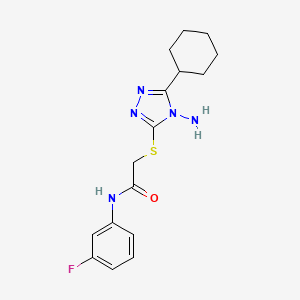
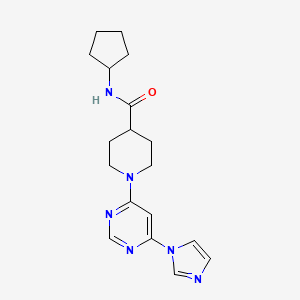
![(4-Formyl-2-methoxyphenyl) 4-chloro-3-(4-chlorophenyl)-1-phenylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2485543.png)
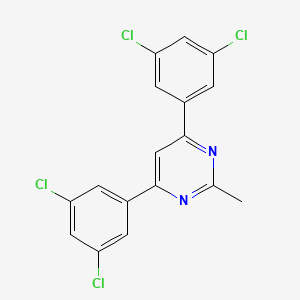
![8-{[4-(2-furoyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
![bis(2-methoxyethyl)({4-[(methylamino)methyl]phenyl}methyl)amine](/img/structure/B2485547.png)
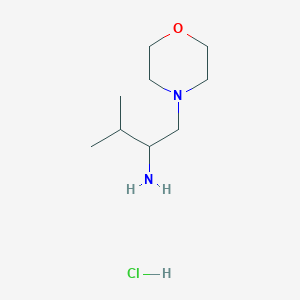
![Tert-butyl 3-[4-(aminomethyl)piperidin-1-yl]azetidine-1-carboxylate dihydrochloride](/img/structure/B2485550.png)
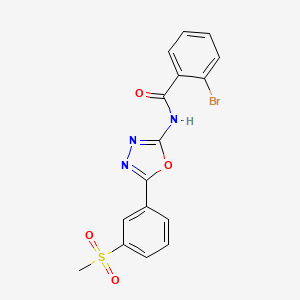
![2-Oxo-2-phenylethyl 2-(benzo[d]oxazol-2-ylthio)acetate](/img/structure/B2485554.png)
